molecular formula C14H19FO2 B7995097 1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one

1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one

Cat. No.: B7995097
M. Wt: 238.30 g/mol
InChI Key: IYNZVLACFKQDKB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one is an organic compound with the molecular formula C14H19FO2 and a molecular weight of 238.30 g/mol . This compound is characterized by the presence of a fluorine atom and an isopentyloxy group attached to a phenyl ring, along with a propanone group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one typically involves the reaction of 3-fluoro-5-(isopentyloxy)benzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent followed by oxidation to form the desired ketone .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The process may include steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom and isopentyloxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The propanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one is unique due to the presence of the isopentyloxy group, which can impart different physicochemical properties and biological activities compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

IUPAC Name

1-[3-fluoro-5-(3-methylbutoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO2/c1-4-14(16)11-7-12(15)9-13(8-11)17-6-5-10(2)3/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNZVLACFKQDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)F)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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